molecular formula C15H14ClN3O B2871626 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide CAS No. 1311472-52-2

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide

Cat. No.: B2871626
CAS No.: 1311472-52-2
M. Wt: 287.75
InChI Key: QHMKRCCXFIRSLP-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    Acylation: The chlorinated indole is acylated with a suitable acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The cyanocyclobutyl group may enhance the compound’s binding affinity or selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide: Lacks the chlorine atom at the 6-position.

    2-(6-bromo-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide: Contains a bromine atom instead of chlorine.

    2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclopropyl)acetamide: Contains a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

The presence of the chlorine atom at the 6-position and the cyanocyclobutyl group may confer unique chemical and biological properties to 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide, such as enhanced stability, binding affinity, or selectivity for certain biological targets.

Properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-11-2-3-12-10(8-18-13(12)7-11)6-14(20)19-15(9-17)4-1-5-15/h2-3,7-8,18H,1,4-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKRCCXFIRSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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